
Acetohydroxamic acid, 2-((1,3-benzodioxol-5-YL)carboxamido)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetohydroxamic acid, 2-((1,3-benzodioxol-5-yl)carboxamido)- is a synthetic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzodioxole moiety and an acetohydroxamic acid group. It has been studied for its potential therapeutic properties and its role in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetohydroxamic acid, 2-((1,3-benzodioxol-5-yl)carboxamido)- typically involves the reaction of 2-(benzo[d][1,3]dioxol-5-yl)acetic acid or benzo[d][1,3]dioxole-5-carboxylic acids with acetohydroxamic acid. The process begins by dissolving the starting materials in dichloromethane (DCM). A mixture of DMAP (4-dimethylaminopyridine) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is then introduced and thoroughly combined under an argon gas environment .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetohydroxamic acid, 2-((1,3-benzodioxol-5-yl)carboxamido)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form hydroxylamine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxamic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include oxides, hydroxylamine derivatives, and substituted benzodioxole compounds. These products are often characterized using techniques like NMR (nuclear magnetic resonance) and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Acetohydroxamic acid, 2-((1,3-benzodioxol-5-yl)carboxamido)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of acetohydroxamic acid, 2-((1,3-benzodioxol-5-yl)carboxamido)- involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the bacterial enzyme urease, which prevents the hydrolysis of urea and the production of ammonia in urine infected with urea-splitting organisms. This leads to a decrease in pH and ammonia levels, enhancing the effectiveness of antimicrobial agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetohydroxamic acid: Known for its use in treating urinary tract infections.
Salicylhydroxamic acid: Another hydroxamic acid derivative with similar enzyme inhibitory properties.
Benzodioxole derivatives: Compounds with the benzodioxole moiety, used in various therapeutic and industrial applications.
Uniqueness
Acetohydroxamic acid, 2-((1,3-benzodioxol-5-yl)carboxamido)- is unique due to its combined structure of benzodioxole and acetohydroxamic acid, which imparts distinct chemical and biological properties. Its ability to inhibit urease and its potential therapeutic applications make it a compound of significant interest in scientific research.
Eigenschaften
CAS-Nummer |
65654-19-5 |
|---|---|
Molekularformel |
C10H10N2O5 |
Molekulargewicht |
238.20 g/mol |
IUPAC-Name |
N-[2-(hydroxyamino)-2-oxoethyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C10H10N2O5/c13-9(12-15)4-11-10(14)6-1-2-7-8(3-6)17-5-16-7/h1-3,15H,4-5H2,(H,11,14)(H,12,13) |
InChI-Schlüssel |
MJYIOPGHZOOYLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



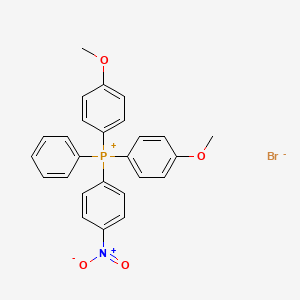
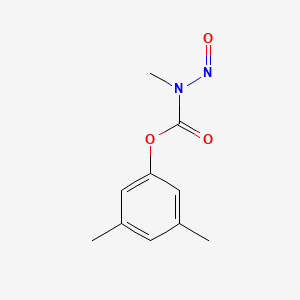
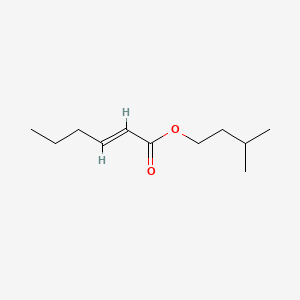
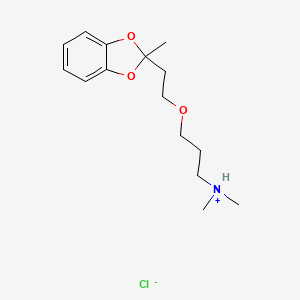
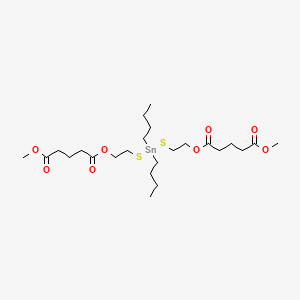



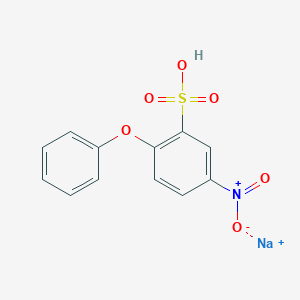
![2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy-, dihydrochloride](/img/structure/B13765676.png)

![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 4,8-dicyclohexyl-6-hydroxy-2,10-dimethyl-](/img/structure/B13765689.png)
![N-[4-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B13765696.png)
